

Bis(methylsulfinylethyl)sulfone-13C4 structure and molecular weight.

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Compound of Interest

Compound Name: *Bis(methylsulfinylethyl)sulfone-13C4*

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In-Depth Technical Guide: Bis(methylsulfinylethyl)sulfone-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(methylsulfinylethyl)sulfone-13C4**, an isotopically labeled metabolite of the chemical warfare agent sulfur mustard. Its primary application is as an internal standard in mass spectrometry-based methods for the verification of exposure to sulfur mustard.

Core Compound Data

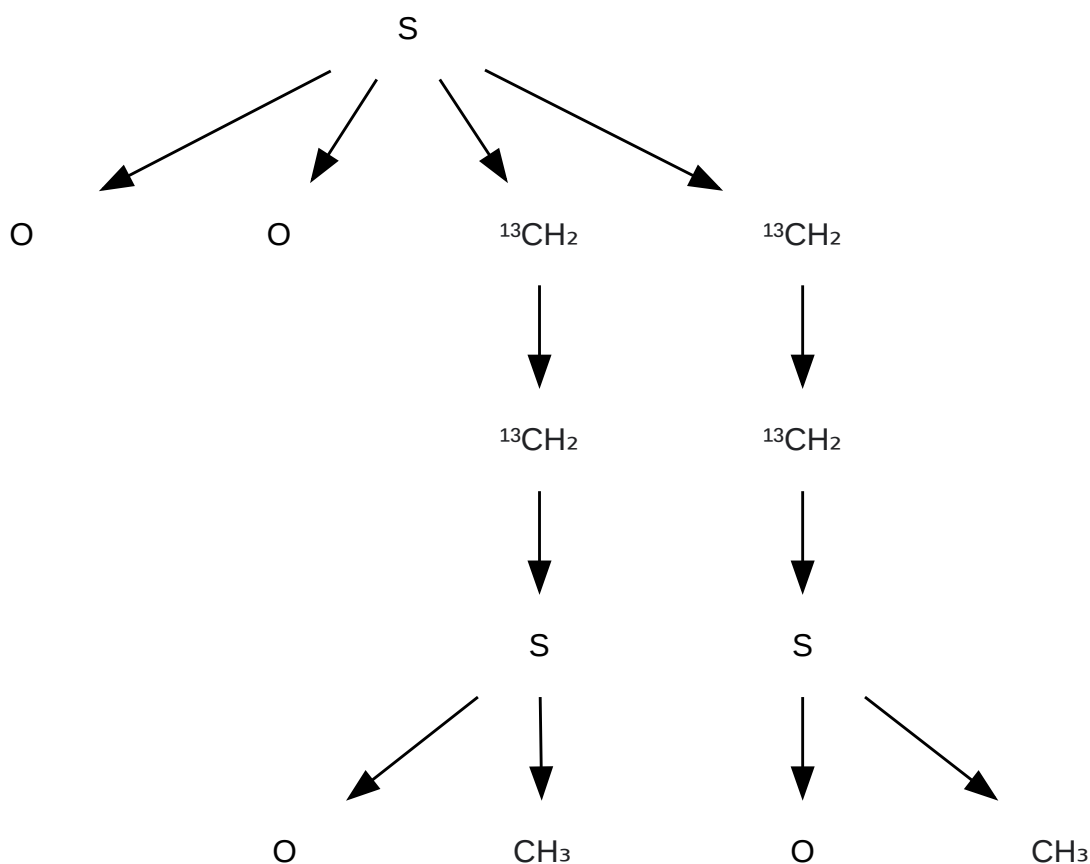
Bis(methylsulfinylethyl)sulfone-13C4 is the 13C-labeled version of 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane, a key metabolite found in urine following exposure to sulfur mustard.^[1] The incorporation of four 13C atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

Property	Data
Chemical Name	Bis(methylsulfinylethyl)sulfone-13C4
Synonyms	1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane-13C4; 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane]-13C4
CAS Number	672310-55-3[2]
Molecular Formula	C ₂ ¹³ C ₄ H ₁₄ O ₄ S ₃
Molecular Weight (Unlabeled)	246.37 g/mol [1][3][4][5]
Molecular Weight (13C4)	250.39 g/mol

Chemical Structure

The structure of **Bis(methylsulfinylethyl)sulfone-13C4** consists of a central sulfone group with two methylsulfinylethyl side chains. The four carbon atoms are replaced with their stable isotope, Carbon-13.

Chemical Structure of Bis(methylsulfinylethyl)sulfone-13C4

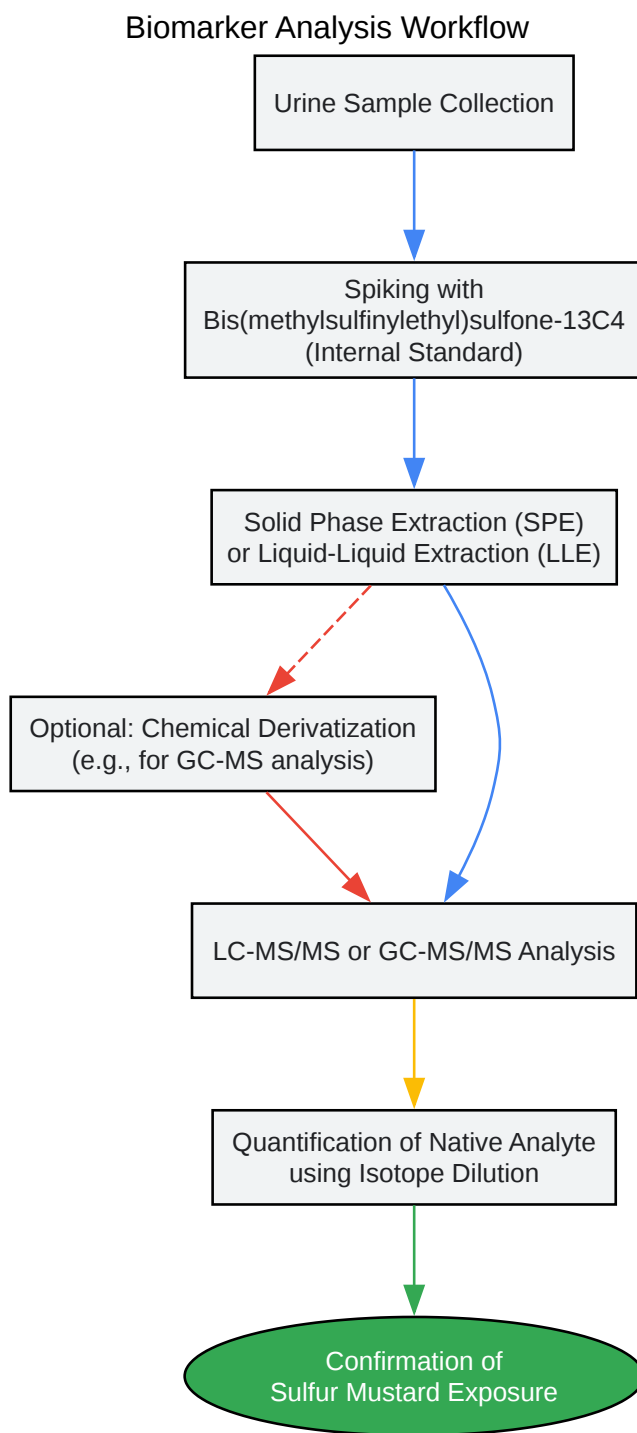


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Caption: Chemical structure of **Bis(methylsulfinylethyl)sulfone-13C4**.

Role in Biomarker Verification

Bis(methylsulfinylethyl)sulfone is a metabolite of sulfur mustard formed via the glutathione/ β -lyase pathway.^[4] Its detection in urine is a definitive indicator of exposure. The use of the 13C4-labeled analog as an internal standard is crucial for accurate quantification in complex biological matrices like urine. The workflow for such an analysis typically involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: General workflow for biomarker verification using a labeled internal standard.

Representative Experimental Protocol: Synthesis

While a specific, published protocol for the synthesis of **Bis(methylsulfinylethyl)sulfone-13C4** is not readily available, a representative synthesis can be proposed based on the common chemical strategy of oxidizing a corresponding bis-sulfide precursor. The synthesis of various bis-sulfone compounds via oxidation of bis-sulfides is a well-established method.

Objective: To synthesize **Bis(methylsulfinylethyl)sulfone-13C4** from a suitable isotopically labeled precursor.

Proposed Reaction Scheme: 1,1'-Thiobis[2-(methylthio)ethane]-13C4 + Oxidizing Agent → **Bis(methylsulfinylethyl)sulfone-13C4**

Materials:

- 1,1'-Thiobis[2-(methylthio)ethane]-13C4 (custom synthesis required)
- Hydrogen peroxide (30% solution)
- Formic acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Preparation of the Precursor: The starting material, 1,1'-Thiobis[2-(methylthio)ethane]-13C4, would need to be synthesized first. This would likely involve standard organic chemistry techniques using commercially available 13C-labeled starting materials.
- Oxidation Reaction:
 - Dissolve 1,1'-Thiobis[2-(methylthio)ethane]-13C4 in a mixture of formic acid and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

- Cool the reaction mixture in an ice bath to 0-5 °C.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, carefully quench the excess oxidizing agent.
 - Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
 - Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Characterization:
 - Confirm the identity and purity of the final product, **Bis(methylsulfinylethyl)sulfone-13C4**, using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and isotopic incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) to confirm the structure.

Disclaimer: This is a representative protocol based on general chemical principles for sulfone synthesis. Actual reaction conditions may require optimization. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

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